4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone

Description

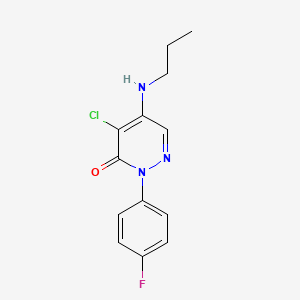

4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone (CAS: 478049-14-8) is a pyridazinone derivative with the molecular formula C₁₃H₁₃ClFN₃O and a molecular weight of 281.72 g/mol . Structurally, it features:

- A chloro substituent at position 2.

- A 4-fluorophenyl group at position 2.

- A propylamino group at position 3.

Pyridazinones are heterocyclic compounds known for diverse biological activities, including cardiovascular, pesticidal, and herbicidal effects.

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O/c1-2-7-16-11-8-17-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-6,8,16H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOJKIJQSPFTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions to form the pyridazinone ring.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazinone core.

Addition of the Propylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone exhibits promising anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including lung cancer (A549) cells. The mechanism involves cell cycle arrest and the activation of apoptotic pathways, which suggests its potential as a therapeutic agent in oncology .

Antidiabetic Properties

The compound has been investigated for its role in treating metabolic diseases, particularly type 2 diabetes mellitus. Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further development as an antidiabetic medication . The molecular structure allows for interactions with biological targets involved in glucose metabolism.

Antimicrobial Activity

In addition to its anticancer and antidiabetic effects, this compound has shown antimicrobial properties against various bacterial strains. This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the propylamino group and the introduction of other functional groups can significantly influence its biological activity and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased solubility and bioavailability |

| Variation of halogen substituents | Altered binding affinity to target proteins |

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the effects of this compound on A549 cells. The results indicated that treatment with this compound led to significant cell death through apoptosis, characterized by increased caspase activity and DNA fragmentation .

Case Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of this compound in diabetic animal models. It was found to lower fasting blood glucose levels and improve insulin sensitivity compared to control groups, suggesting its potential utility in managing type 2 diabetes .

Mechanism of Action

The mechanism by which 4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Pathway Modulation: The compound may influence various biochemical pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison Table

Key Structural Differences and Implications

Substituent Position and Activity: Chloro Group: Present in all compounds but at different positions. In pyridaben (position 4) and pyrazon (position 4), it contributes to pesticidal/herbicidal activity . In TZC-5665, chloro is part of a phenoxy group linked to cardiovascular effects . Amino Groups: The propylamino group in the target compound may enhance lipid solubility compared to methylamino in norflurazon . Pyrazon’s primary amino group is critical for herbicidal activity .

Aromatic Moieties: Fluorophenyl (target compound) vs. trifluoromethylphenyl (norflurazon): Fluorine increases electronegativity and metabolic stability, while trifluoromethyl enhances lipophilicity . Benzylthio (pyridaben) introduces sulfur, enabling redox interactions in mitochondrial complexes .

Pharmacological vs. Agrochemical Applications: TZC-5665 and its metabolite M-2 act as PDE III inhibitors with beta-blocking activity, useful in heart failure . Norflurazon and pyrazon are herbicides, targeting plant-specific pathways .

Research Findings and Trends

- PDE Inhibition: TZC-5665 and M-2 show higher selectivity for PDE III than milrinone, a known cardiotonic agent .

- Agrochemical Optimization : Pyridaben’s tert-butyl and benzylthio groups are critical for acaricidal activity, a template for designing next-gen pesticides .

- Herbicidal Selectivity: Pyrazon’s amino-chloro-phenyl configuration enables species-specific action, minimizing crop damage .

Biological Activity

4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique chemical structure that may contribute to various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and case reports.

Chemical Structure and Properties

The chemical formula of this compound is C13H13ClFN3O. The compound features a pyridazinone core with a propylamino side chain and halogenated phenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyridazinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that similar pyridazinones showed IC50 values indicating effective growth inhibition in cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| T3 | L929 | 27.05 |

| T6 | L929 | 120.6 |

These findings suggest that the structural modifications in pyridazinones can enhance their anticancer properties .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through its ability to inhibit nitric oxide (NO) production in activated macrophages. In vitro studies have shown that certain pyridazinone derivatives can significantly reduce NO levels, indicating a potential mechanism for their anti-inflammatory effects. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances this activity .

Antimicrobial Activity

Preliminary evaluations of this compound against various bacterial strains showed promising results. The compound exhibited moderate antibacterial activity comparable to standard antibiotics. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved .

Case Studies and Experimental Findings

- Cytotoxicity Testing : In a study assessing the cytotoxic effects of various pyridazinones, this compound was included among other derivatives. The results indicated varying degrees of cytotoxicity across different concentrations, suggesting that structural variations significantly influence biological outcomes .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that compounds similar to this compound interact with specific cellular targets involved in apoptosis pathways, thereby promoting cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.